N-[4-(4-benzylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide
Overview
Description
N-[4-(4-benzylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a naphthalene core linked to a phenyl ring, which is further connected to a benzylpiperazine moiety. The unique structure of this compound makes it a valuable candidate for studies in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-benzylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzylpiperazine Intermediate: The initial step involves the reaction of benzyl chloride with piperazine to form 4-benzylpiperazine.
Coupling with Phenyl Ring: The benzylpiperazine intermediate is then coupled with a phenyl ring substituted with a suitable leaving group, such as a halide, under basic conditions to form N-[4-(4-benzylpiperazin-1-yl)phenyl]amine.
Amidation with Naphthalene-2-carboxylic Acid: The final step involves the amidation of N-[4-(4-benzylpiperazin-1-yl)phenyl]amine with naphthalene-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization and chromatography are employed to achieve high-purity final products.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-benzylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylpiperazine moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups attached to the benzylpiperazine moiety.
Scientific Research Applications
N-[4-(4-benzylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders and psychiatric conditions.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[4-(4-benzylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide is primarily based on its interaction with specific molecular targets. The compound is known to bind to receptors and enzymes, modulating their activity. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[4-(4-benzylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide can be compared with other similar compounds, such as:
N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloroacetamide: Similar structure but with a chloroacetamide group instead of a naphthalene-2-carboxamide group.
4-(4-benzylpiperazin-1-yl)phenyl]-2H-chromen-2-one: Contains a chromen-2-one moiety instead of a naphthalene-2-carboxamide group.
The uniqueness of this compound lies in its naphthalene core, which imparts distinct physicochemical properties and biological activities compared to its analogs.
Properties
IUPAC Name |
N-[4-(4-benzylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O/c32-28(25-11-10-23-8-4-5-9-24(23)20-25)29-26-12-14-27(15-13-26)31-18-16-30(17-19-31)21-22-6-2-1-3-7-22/h1-15,20H,16-19,21H2,(H,29,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGRTQRUBZXLQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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